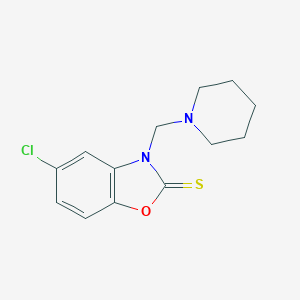
5-chloro-3-(1-piperidinylmethyl)-1,3-benzoxazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-3-(1-piperidinylmethyl)-1,3-benzoxazole-2(3H)-thione is a useful research compound. Its molecular formula is C13H15ClN2OS and its molecular weight is 282.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Chloro-3-(1-piperidinylmethyl)-1,3-benzoxazole-2(3H)-thione (CAS No. 131444-68-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H15ClN2OS, with a molecular weight of approximately 270.79 g/mol. The compound features a benzoxazole core, which is known for its diverse biological properties.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study assessing the antimicrobial potential of related compounds found that several exhibited selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .
Table 1: Antimicrobial Activity of Related Benzoxazole Compounds
| Compound | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against C. albicans |
|---|---|---|
| Compound A | 32 | 64 |
| Compound B | 16 | 32 |
| This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound's MIC values were not available in the reviewed literature.
Anticancer Activity
The cytotoxic effects of benzoxazole derivatives have been extensively studied, revealing their potential as anticancer agents. For instance, compounds containing the benzoxazole moiety have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several benzoxazole derivatives on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell viability at low concentrations.
Table 2: Cytotoxicity Data of Benzoxazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 5.0 |
| Compound D | A549 | 10.0 |
| This compound | TBD |
The biological activity of benzoxazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets. These interactions can lead to the disruption of cellular processes in pathogens and cancer cells.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of benzoxazole derivatives. Modifications in the chemical structure can significantly influence their biological activity. For instance, the presence of electron-donating or electron-withdrawing groups can enhance or reduce antimicrobial and anticancer properties .
特性
分子式 |
C13H15ClN2OS |
|---|---|
分子量 |
282.79 g/mol |
IUPAC名 |
5-chloro-3-(piperidin-1-ylmethyl)-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C13H15ClN2OS/c14-10-4-5-12-11(8-10)16(13(18)17-12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 |
InChIキー |
DAIYLYHNBQJALX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CN2C3=C(C=CC(=C3)Cl)OC2=S |
正規SMILES |
C1CCN(CC1)CN2C3=C(C=CC(=C3)Cl)OC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















